1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-phenylbutan-1-one
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Description
The compound “1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-phenylbutan-1-one” seems to be a complex organic molecule. It contains a spirocyclic structure (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane) attached to a phenylbutanone . Spirocyclic compounds are often used in medicinal chemistry due to their three-dimensional structure .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of the spirocyclic structure and the phenylbutanone. The InChI code provided gives some insight into the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted based on its structure. For example, this compound is likely to be a solid at room temperature .Scientific Research Applications
Synthesis and Structural Properties
1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-phenylbutan-1-one has been explored in various research contexts, particularly focusing on its synthesis, structural properties, and potential applications in different scientific fields. Key findings from selected studies are outlined below:
Synthesis and Growth-Regulating Activity:
- A compound structurally similar to the one , 1-(6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-1H-pyridin-2-one, was synthesized through the Mannich reaction. It exhibited growth-regulating activity, a property that might be of interest for agricultural or biological studies (Sharifkanov et al., 2001).
Structural Analysis and Potential Applications:
- The structure of related spiroarsoranes was studied, revealing interesting stereochemical properties and potential for further chemical applications (Tapia-Benavides et al., 2010).
- Novel synthesis methods for structurally similar compounds, such as dimethyl 7-aryl-8-(3-arylquinoxalin-2-yl)-2-(R-imino)-9-oxo-1,6-dioxaspiro[4.4]nona-3,7-diene-3,4-dicarboxylates, have been developed, indicating a potential for diverse chemical applications (Lisovenko & Dryahlov, 2014).
- A study on β-lactones showcased the potential use of similar compounds in synthetic organic chemistry, particularly in the synthesis of complex organic molecules (Wedler & Schick, 2003).
Synthesis of Derivatives and Analysis of Structural Features:
- The synthesis of derivatives of 1-thia-4-azaspiro[4.5]decan-3-one and their antiviral activity against coronaviruses showcases the potential of such compounds in medicinal chemistry (Apaydın et al., 2019).
- Studies on the structure and antitubercular properties of benzothiazinone derivatives highlight the importance of structural analysis in drug development and the potential medical applications of spiro compounds (Richter et al., 2022).
Properties
IUPAC Name |
1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-phenylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-4-15(14-8-6-5-7-9-14)16(20)19-10-18(11-19)12-21-17(2,3)22-13-18/h5-9,15H,4,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHGTERSYUQTMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CC3(C2)COC(OC3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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